
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H12NO3P·HCl and a molecular weight of 201.59 g/mol . This compound is characterized by the presence of an amino group, a carboxyl group, and a dimethylphosphoryl group attached to the propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride typically involves the reaction of 2-amino-3-chloropropanoic acid with dimethylphosphite under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted amino acids and phosphine derivatives.
科学研究应用
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the context. It may also modulate signaling pathways by binding to receptors and altering their activity .
相似化合物的比较
Similar Compounds
- 2-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-(Dimethylamino)propionic acid hydrochloride
- 2-Amino-3-hydroxypropanoic acid
Uniqueness
2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and allows for specific interactions with molecular targets that are not observed with other similar compounds .
属性
分子式 |
C5H13ClNO3P |
|---|---|
分子量 |
201.59 g/mol |
IUPAC 名称 |
2-amino-3-dimethylphosphorylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12NO3P.ClH/c1-10(2,9)3-4(6)5(7)8;/h4H,3,6H2,1-2H3,(H,7,8);1H |
InChI 键 |
KZTXJSCKBFRKPO-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


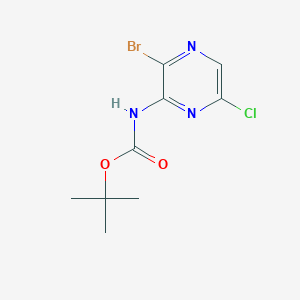
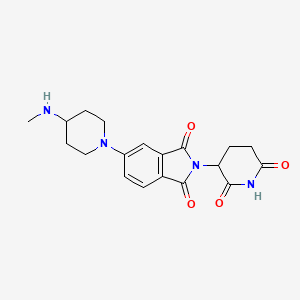
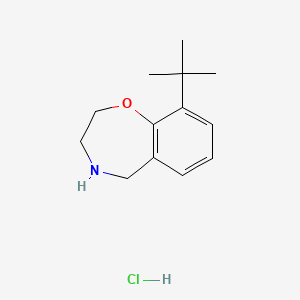

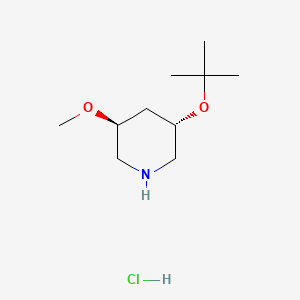
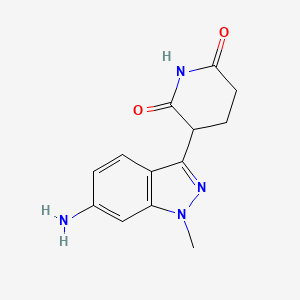
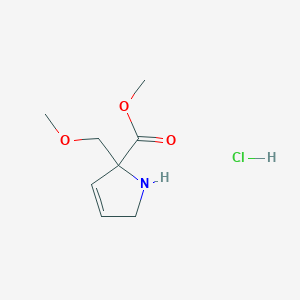
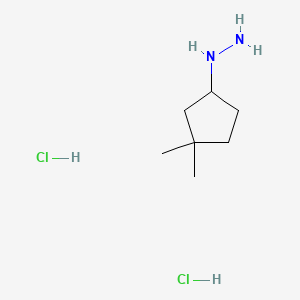

![1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene](/img/structure/B13499294.png)
![ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride](/img/structure/B13499300.png)
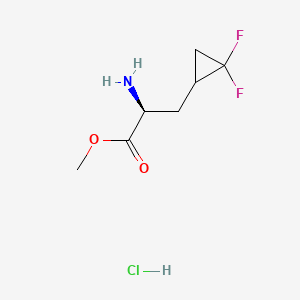
![(2R)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B13499326.png)
![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)
